molecular formula C26H22N2O3S B2992216 3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291865-73-0

3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2992216
CAS No.: 1291865-73-0
M. Wt: 442.53
InChI Key: USPKACFOFMTJMS-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidin-4(3H)-one class, characterized by a fused benzofuran-pyrimidinone core. Its structure includes a 3-methoxybenzyl group at position 3 and a 3-methylbenzylsulfanyl moiety at position 2 (Figure 1). The methoxy and methyl groups on the benzyl substituents likely enhance lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-17-7-5-9-19(13-17)16-32-26-27-23-21-11-3-4-12-22(21)31-24(23)25(29)28(26)15-18-8-6-10-20(14-18)30-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPKACFOFMTJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuropyrimidinones and thieno/pyridopyrimidinones, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound Benzofuro[3,2-d]pyrimidin-4(3H)-one 3-(3-Methoxybenzyl), 2-[(3-methylbenzyl)sulfanyl] Molecular weight: 338.39 g/mol; Purity: >97% (analog data); No explicit bioactivity data
3-(3-Methoxybenzyl)-2-thioxo-2,3-dihydro-[1]benzofuro[3,2-d]pyrimidin-4(1H)-one Benzofuro[3,2-d]pyrimidin-4(1H)-one 3-(3-Methoxybenzyl), 2-thioxo CAS: 892300-30-0; Higher electron-withdrawing thioxo group may alter reactivity
3-(3-Methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one Benzofuro[3,2-d]pyrimidin-4(1H)-one 3-(3-Methylphenyl), 2-sulfanylidene Reduced lipophilicity due to phenyl vs. benzyl substituent; No bioactivity data
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidin-4(3H)-one 3-Phenyl, 2-prop-2-ynyloxy Planar benzofuropyrimidinone core (max deviation: 0.045 Å); Potential antiviral activity
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one 3-(4-Methoxyphenyl), 2-[(3-methylbenzyl)sulfanyl] Saturated core improves metabolic stability; CAS: 477331-37-6
8-Bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives Benzofuro[3,2-d]pyrimidin-4(3H)-one 8-Bromo, Schiff base substituents Antimicrobial and antioxidant activities (e.g., DPPH radical scavenging at 50 μg)

Key Observations

The 2-[(3-methylbenzyl)sulfanyl] moiety introduces steric bulk compared to simpler sulfanyl or thioxo groups in , which may reduce off-target interactions.

Core Structure Variations: Thieno[3,2-d]pyrimidinones (e.g., ) exhibit higher planarity than benzofuropyrimidinones, affecting π-π stacking in protein binding . Tetrahydrobenzothieno derivatives (e.g., ) feature a saturated core, increasing metabolic stability but reducing aromatic interactions.

Biological Activity Gaps: While Schiff base derivatives of benzofuropyrimidinones show antimicrobial and antioxidant activities , the target compound’s bioactivity remains uncharacterized in the provided literature.

Synthetic Challenges: The target compound’s synthesis likely parallels methods for analogous sulfanylpyrimidinones (e.g., benzyl chloride coupling in ), but regioselectivity challenges may arise due to competing substitution sites .

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